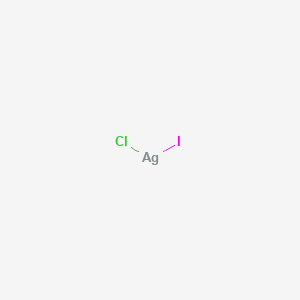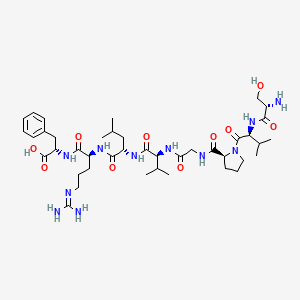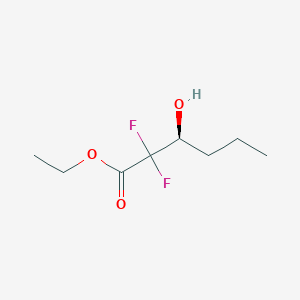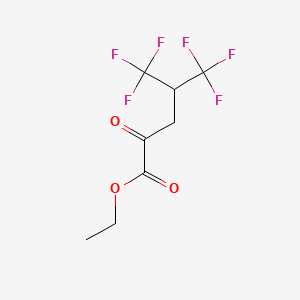![molecular formula C21H19N3S2 B12575679 Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl- CAS No. 620962-29-0](/img/structure/B12575679.png)
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N'-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, is a chemical compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a phenothiazine moiety, which is known for its diverse biological activities. Thiourea derivatives have gained significant attention in the field of medicinal chemistry due to their potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, typically involves the reaction of phenothiazine derivatives with thiourea. One common method includes the condensation of 2-bromo-10H-phenothiazine with N-phenylthiourea in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and antioxidant properties.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the development of dyes, photographic chemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with cellular membranes and proteins, leading to alterations in cellular functions. This compound can inhibit the activity of enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl-, can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Methdilazine: Exhibits antihistaminic and anticholinergic properties.
What sets Thiourea, N-[2-(10H-phenothiazin-10-yl)ethyl]-N’-phenyl- apart is its unique combination of thiourea and phenothiazine moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
620962-29-0 |
|---|---|
Molekularformel |
C21H19N3S2 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
1-(2-phenothiazin-10-ylethyl)-3-phenylthiourea |
InChI |
InChI=1S/C21H19N3S2/c25-21(23-16-8-2-1-3-9-16)22-14-15-24-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)24/h1-13H,14-15H2,(H2,22,23,25) |
InChI-Schlüssel |
DOHKWOWHYLJGLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NCCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolium, 3-[2-[4-(diethylamino)phenyl]-2-oxoethyl]-](/img/structure/B12575605.png)
![N,N'-(Hexane-1,6-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B12575611.png)




![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
![5,5-Dimethyl-4-{[(tributylstannyl)oxy]carbonyl}oxolan-2-one](/img/structure/B12575658.png)
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)


![Benzoic acid, 2-methoxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-](/img/structure/B12575675.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
